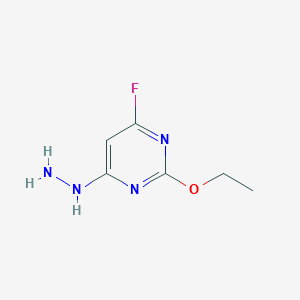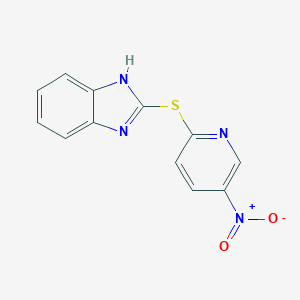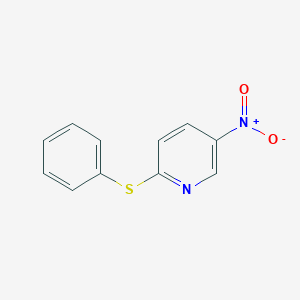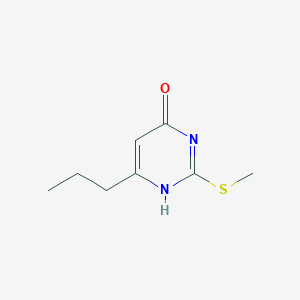
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Übersicht
Beschreibung
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CMMP) is an organic compound belonging to the pyridazinone family of compounds. It is a valuable synthetic intermediate used in the synthesis of numerous compounds, including drugs, agrochemicals, and specialty chemicals. CMMP is also used as a starting material for various transformations, such as nitration, halogenation, and amination. CMMP is a versatile intermediate for the synthesis of a variety of organic compounds, and its use in chemical synthesis has been extensively studied.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
4-chloro-3-nitropyridine, morpholine, sodium hydroxide, ethyl acetate, acetic acid, sodium borohydride, hydrochloric acid, sodium nitrite, acetic anhydride, ammonium chloride
Reaction
Step 1: Reduction of 4-chloro-3-nitropyridine with sodium borohydride in the presence of acetic acid to yield 4-chloro-3-aminopyridine, Step 2: Reaction of 4-chloro-3-aminopyridine with morpholine in the presence of sodium hydroxide and ethyl acetate to yield 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one, Step 3: Formation of the hydrochloride salt of 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one by treatment with hydrochloric acid, Step 4: Diazotization of 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one hydrochloride with sodium nitrite and hydrochloric acid to yield the diazonium salt, Step 5: Coupling of the diazonium salt with acetic anhydride in the presence of ammonium chloride to yield the final product, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Wirkmechanismus
The mechanism of action of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is not yet fully understood. It is believed that 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one acts as a proton donor, allowing it to bind with and activate enzymes. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has been shown to be a potent inhibitor of protein tyrosine phosphatases, cyclooxygenases, and kinases. It is believed that 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one binds to the active site of these enzymes and blocks their activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one are not yet fully understood. However, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has been shown to inhibit the activity of protein tyrosine phosphatases, cyclooxygenases, and kinases. In addition, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol esters and triglycerides. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has also been shown to inhibit the activity of enzymes involved in the synthesis of certain hormones, such as aldosterone and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one in laboratory experiments include its availability, low cost, and wide range of applications. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a commercially available compound, and it is relatively inexpensive compared to many other organic compounds. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is also a versatile intermediate that can be used in the synthesis of a wide variety of organic compounds. The main limitation of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is its potential toxicity. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a relatively toxic compound, and it should be handled with care in the laboratory.
Zukünftige Richtungen
Future research on 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one should focus on further elucidating its biochemical and physiological effects. In particular, further research is needed to understand the mechanism of action of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one and to identify its potential therapeutic applications. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one. Finally, further research is needed to identify new uses for 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs, agrochemicals, and specialty chemicals. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has also been used as a reagent in the synthesis of various heterocyclic compounds. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has been used in the synthesis of various biologically active compounds, including inhibitors of protein tyrosine phosphatases, inhibitors of cyclooxygenases, and inhibitors of kinases. 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has also been used as a reagent in the synthesis of various amino acids and peptides.
Eigenschaften
IUPAC Name |
5-chloro-4-morpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(5-10-11-8(7)13)12-1-3-14-4-2-12/h5H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBUGQZWHZSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289998 | |
| Record name | 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one | |
CAS RN |
944-88-7 | |
| Record name | 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 944-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)